Enantioselective Bioactivity and Toxicity: R-Fenobucarb vs S-Fenobucarb vs Racemate
Fenobucarb exists as a chiral molecule with two enantiomers (R-FNC and S-FNC) that exhibit markedly different biological properties. The R-enantiomer demonstrates 1.8-2.7 times higher insecticidal bioactivity compared to the S-enantiomer [1]. Critically, this enhanced insecticidal activity is accompanied by 1.3-3.0 times lower toxicity to four nontarget organisms (Chlorella pyrenoidosa, HepG2 cells, Danio rerio adults, and D. rerio embryos) [1]. The acetylcholinesterase inhibitory activity follows the order R-FNC > rac-FNC > S-FNC, while catalase activity reduction in zebrafish after R-FNC exposure was 2.5 times that observed after S-FNC exposure [1].
| Evidence Dimension | Enantiomer-specific insecticidal activity and nontarget toxicity |
|---|---|
| Target Compound Data | R-FNC: 1.8-2.7× higher insecticidal activity; 1.3-3.0× lower toxicity to nontarget organisms vs S-FNC |
| Comparator Or Baseline | S-FNC enantiomer and racemic fenobucarb (rac-FNC) |
| Quantified Difference | R-FNC activity 1.8-2.7× > S-FNC; R-FNC toxicity 1.3-3.0× < S-FNC; Catalase reduction: R-FNC 2.5× > S-FNC |
| Conditions | In vitro enzyme assays; in vivo exposure studies with Chlorella pyrenoidosa, HepG2 cells, and Danio rerio (adults and embryos) |
Why This Matters
Procurement of enantiomerically enriched R-fenobucarb (or formulations preserving R-enantiomer integrity) may enable lower application rates with reduced environmental impact compared to racemic fenobucarb or alternative carbamates lacking this stereoselective advantage.
- [1] He Z, Li C, Xia W, Wang Z, Li R, Zhang Y, Wang M. Comprehensive Enantioselectivity Evaluation of Insecticidal Activity and Mammalian Toxicity of Fenobucarb. J Agric Food Chem. 2022;70(17):5330-5338. View Source
